molecular formula C55H60Cl3N7O18 B11830257 methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetr

methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetr

Cat. No.: B11830257
M. Wt: 1213.5 g/mol
InChI Key: DLIGWNWFFHNINR-LYJJTJJASA-N
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Description

The compound “methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetr” is a complex organic molecule characterized by multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. A typical synthetic route may include:

    Formation of the tetrahydro-2H-pyran rings: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of azido groups: Azidation can be achieved using sodium azide in the presence of a suitable solvent such as dimethylformamide.

    Acetylation: Acetoxy groups are introduced via acetylation reactions using acetic anhydride and a catalyst like pyridine.

    Benzyloxylation: Benzyloxy groups are added through benzylation reactions, typically using benzyl bromide and a base such as sodium hydride.

    Final coupling: The final assembly of the molecule involves coupling the intermediate products under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This could involve:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions for bulk production.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The azido groups can be oxidized to nitro groups under specific conditions.

    Reduction: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.

Biology

In biology, the azido groups in this compound can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

Medicine

Industry

In industry, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For example, in bioorthogonal chemistry, the azido groups can undergo click reactions with alkynes, allowing for the selective labeling of biomolecules. In drug development, the azido groups can interact with biological targets, leading to the inhibition of specific enzymes or pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetr
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of multiple azido groups, acetoxy groups, and benzyloxy groups in a single molecule provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C55H60Cl3N7O18

Molecular Weight

1213.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-4-acetyloxy-2-(acetyloxymethyl)-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate

InChI

InChI=1S/C55H60Cl3N7O18/c1-31(66)71-29-38-42(73-25-34-17-9-5-10-18-34)44(74-26-35-19-11-6-12-20-35)40(62-64-60)51(78-38)81-47-46(75-27-36-21-13-7-14-22-36)49(76-28-37-23-15-8-16-24-37)53(82-48(47)50(69)70-4)80-43-39(30-72-32(2)67)79-52(83-54(59)55(56,57)58)41(63-65-61)45(43)77-33(3)68/h5-24,38-49,51-53,59H,25-30H2,1-4H3/t38-,39-,40-,41-,42-,43?,44-,45-,46+,47+,48+,49-,51-,52?,53-/m1/s1

InChI Key

DLIGWNWFFHNINR-LYJJTJJASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)OC)OC3[C@H](OC([C@@H]([C@H]3OC(=O)C)N=[N+]=[N-])OC(=N)C(Cl)(Cl)Cl)COC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N=[N+]=[N-])OCC6=CC=CC=C6)OCC7=CC=CC=C7

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)OC)OC3C(OC(C(C3OC(=O)C)N=[N+]=[N-])OC(=N)C(Cl)(Cl)Cl)COC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N=[N+]=[N-])OCC6=CC=CC=C6)OCC7=CC=CC=C7

Origin of Product

United States

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